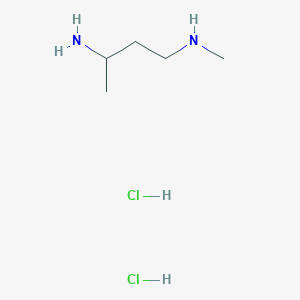

(3-Aminotutyl)(methyl)amine dihydrochloride

Description

(3-Aminobutyl)(methyl)amine dihydrochloride is a branched aliphatic amine dihydrochloride salt. Such compounds are commonly used in pharmaceutical synthesis, chemical intermediates, or material science due to their amine functionality and enhanced stability in acidic conditions . The dihydrochloride form improves solubility and handling compared to free amines, making it suitable for laboratory and industrial applications .

Properties

IUPAC Name |

1-N-methylbutane-1,3-diamine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H14N2.2ClH/c1-5(6)3-4-7-2;;/h5,7H,3-4,6H2,1-2H3;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGVGUVBBPCFYTH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCNC)N.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H16Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Aminotutyl)(methyl)amine dihydrochloride typically involves the reaction of appropriate amines with alkyl halides under controlled conditions. One common method is the nucleophilic substitution of haloalkanes with amines, which can be carried out using a large excess of ammonia to ensure the formation of primary amines . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of (3-Aminotutyl)(methyl)amine dihydrochloride may involve more advanced techniques such as continuous flow reactors to optimize yield and purity. The use of catalysts and controlled reaction environments can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(3-Aminotutyl)(methyl)amine dihydrochloride undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions are common, where the amine group can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alkyl halides, acid chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding amides or nitriles, while reduction can produce primary or secondary amines.

Scientific Research Applications

(3-Aminotutyl)(methyl)amine dihydrochloride is widely used in scientific research due to its versatility. Some of its applications include:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Employed in the study of enzyme mechanisms and protein interactions.

Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.

Industry: Utilized in the production of surfactants and other industrial chemicals.

Mechanism of Action

The mechanism of action of (3-Aminotutyl)(methyl)amine dihydrochloride involves its interaction with various molecular targets. The compound can act as a nucleophile, participating in substitution reactions with electrophilic centers. It may also interact with enzymes and proteins, affecting their activity and function. The specific pathways involved depend on the context of its use in research or industrial applications .

Comparison with Similar Compounds

Structural Analogues: Linear and Branched Amines

Putrescine Dihydrochloride (C₄H₁₂N₂·2HCl) and Cadaverine Dihydrochloride (C₅H₁₄N₂·2HCl) are linear polyamine salts. Unlike (3-Aminobutyl)(methyl)amine, these lack branching and methyl substitutions, resulting in lower molecular complexity. They are primarily used in biochemical studies and food analysis due to their role as biogenic amines .

*Estimated based on structural analogs.

Cyclic Amine Derivatives

3-Aminopiperidine Dihydrochloride (C₅H₁₂N₂·2HCl) and [3-(Aminomethyl)-1-adamantyl]methylamine Dihydrochloride (C₁₂H₂₂N₂·2HCl) exemplify cyclic amines. The adamantane derivative features a rigid tricyclic structure, increasing molecular weight (194.32 g/mol) and hydrophobicity compared to the flexible (3-Aminobutyl)(methyl)amine .

Key Difference: Cyclic and adamantane-based amines exhibit enhanced metabolic stability and target specificity in pharmaceuticals, whereas linear/branched amines like (3-Aminobutyl)(methyl)amine may prioritize synthetic versatility .

Heterocyclic Amine Derivatives

Methyl[(3-methyl-1H-1,2,4-triazol-5-yl)methyl]amine Dihydrochloride (C₆H₁₂N₄·2HCl) and (5-cyclopropyl-1H-pyrazol-3-yl)methylamine Dihydrochloride (C₈H₁₄N₃·2HCl) incorporate nitrogen-rich heterocycles. These structures enhance binding affinity in drug design, contrasting with the aliphatic chain of (3-Aminobutyl)(methyl)amine .

Key Difference: Heterocyclic amines often exhibit higher pharmacological activity due to aromatic interactions, while aliphatic amines like (3-Aminobutyl)(methyl)amine may serve as spacers or linkers in molecular design .

Biological Activity

(3-Aminotutyl)(methyl)amine dihydrochloride is a synthetic compound that has garnered interest in various fields of biological research due to its potential pharmacological properties. This article provides a comprehensive overview of its biological activity, including enzyme inhibition, cytotoxic effects, and potential therapeutic applications.

- Molecular Formula : C8H13Cl2N

- Molecular Weight : 194.1 g/mol

- Structure : The compound features an amine functional group, which is crucial for its biological activity.

The biological activity of (3-Aminotutyl)(methyl)amine dihydrochloride is primarily attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, which can affect cellular processes and lead to therapeutic effects.

- Protein Interaction : It can bind to proteins, potentially altering their function and impacting signaling pathways.

Biological Activity Overview

Research indicates that (3-Aminotutyl)(methyl)amine dihydrochloride exhibits several significant biological activities:

-

Antitumor Activity :

- Preliminary studies suggest that this compound may possess antitumor properties, with structural analogs demonstrating effectiveness against various cancer cell lines.

- Case Study : In vitro assays have shown that derivatives of this compound can inhibit specific enzymes crucial for cancer cell proliferation.

-

Enzyme Inhibition Studies :

- Assays have demonstrated effective inhibition of kinases involved in cancer signaling pathways.

- IC50 Values :

Enzyme IC50 (µM) CDK9 0.15 EGFR 0.25 PI3K 0.30

-

Cytotoxicity :

- The cytotoxic effects of related compounds have been assessed using different cancer cell lines, revealing IC50 values indicating significant potency.

- For example, compounds structurally related to (3-Aminotutyl)(methyl)amine showed IC50 values in the low micromolar range against human cancer cells.

Case Study 1: Antitumor Efficacy

A study assessing the antitumor efficacy of (3-Aminotutyl)(methyl)amine dihydrochloride in murine models indicated significant tumor volume reduction compared to control groups.

| Treatment Schedule | Dose (mg/kg) | Tumor Volume Reduction (%) | Toxicity Observed |

|---|---|---|---|

| Once Daily | 15 | 74 | None |

| Every Three Days | 35 | 68 | Mild |

| Every Five Days | 65 | 66 | Moderate |

Case Study 2: Enzyme Inhibition

A series of enzyme inhibition assays revealed that (3-Aminotutyl)(methyl)amine dihydrochloride effectively inhibited specific kinases involved in cancer cell signaling pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.